molecular formula C15H20BrNO4 B316885 {3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol

{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol

Cat. No.: B316885
M. Wt: 358.23 g/mol
InChI Key: SXJHZVFYXMYTLF-UHFFFAOYSA-N
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Description

{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol is a synthetic organic compound that features a brominated phenoxy group, a hydroxymethyl group, a methoxy group, and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol typically involves multiple steps:

    Hydroxymethylation: The addition of a hydroxymethyl group to the aromatic ring.

    Piperidinyl Ethanone Formation: The attachment of the piperidinyl ethanone moiety to the phenoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the hydroxymethyl group.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the ethanone moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-hydroxy-6-methoxy-phenoxy)-1-piperidin-1-yl-ethanone
  • 2-(2-Bromo-4-hydroxymethyl-6-methoxy-phenoxy)-1-pyrrolidin-1-yl-ethanone

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-1-piperidin-1-ylethanone

InChI

InChI=1S/C15H20BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-8,18H,2-6,9-10H2,1H3

InChI Key

SXJHZVFYXMYTLF-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC(=O)N2CCCCC2

Origin of Product

United States

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